molecular formula C13H18N2O4S B11025029 Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- CAS No. 70693-58-2

Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-

Cat. No.: B11025029
CAS No.: 70693-58-2
M. Wt: 298.36 g/mol
InChI Key: USBCPCFTYCPFDC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- is a nitro-substituted benzenesulfonamide derivative featuring a cyclohexyl and methyl group on the sulfonamide nitrogen.

The compound’s structure suggests that the 2-nitro group on the benzene ring may enhance electronic effects and hydrogen-bonding capacity, influencing biological activity . The N-cyclohexyl-N-methyl substituents likely contribute to steric bulk and lipophilicity, impacting solubility and receptor interactions . Synthesis of such compounds typically involves reacting substituted benzenesulfonyl chlorides with amines, as seen in methods for analogous sulfonamides .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)15(16)17/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBCPCFTYCPFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072111
Record name Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-
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Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70693-58-2
Record name N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
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Record name Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-
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Record name Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-
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Record name Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-
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Record name N-cyclohexyl-N-methyl-2-nitrobenzenesulphonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide typically involves the reaction of cyclohexylamine with methylamine and 2-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with methylamine in the presence of a suitable solvent, such as dichloromethane or toluene.

    Addition of 2-nitrobenzenesulfonyl Chloride: 2-nitrobenzenesulfonyl chloride is added to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 0-5°C.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents.

Major Products Formed

    Reduction: Formation of N-cyclohexyl-N-methyl-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, such as cyclohexanone or benzenesulfonic acid derivatives.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and reported activities of benzenesulfonamide derivatives:

Compound Name Substituents Key Features Biological Activity/Application Reference
N-cyclohexyl-N-methyl-2-nitro-benzenesulfonamide N-cyclohexyl, N-methyl, 2-nitro High lipophilicity, potential for hydrogen bonding Hypothesized antimicrobial/anti-inflammatory activity (based on nitro group)
N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide Indoloquinazolinyl group Rigid heterocyclic moiety Anticancer or kinase inhibition (synthesis described)
N-[[(5-ethoxy-1-methyl-1H-1,2,4-triazol-3-yl)amino]carbonyl]-2-nitro-benzenesulfonamide Triazolyl-carbamoyl, 2-nitro Enhanced electron-withdrawing effects Potential enzyme inhibition (e.g., HIV integrase)
N-2-naphthalenyl-2-nitro-benzenesulfonamide Naphthalenyl, 2-nitro Extended aromatic system Structural analog with unknown activity

Impact of Substituents on Activity

  • Nitro Group : Derivatives with a 2-nitro substituent (e.g., ) exhibit improved HIV integrase inhibitory activity due to enhanced electron-withdrawing effects and hydrogen bonding .
  • Heterocyclic Moieties : Compounds with triazolyl or indoloquinazolinyl groups (e.g., ) show activity in enzyme inhibition, suggesting that bulkier substituents may target specific binding pockets .

Pharmacological and Physicochemical Properties

While quantitative data on the target compound is absent, QSAR models for benzenesulfonamides () highlight the importance of electronic and steric parameters. For example:

  • Observed vs. Predicted Activity : In ’s QSAR model, analogs with nitro or thiadiazole groups showed moderate anti-GBM activity (observed values: 0.2569–0.2920) .

Biological Activity

Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological effects, research findings, and potential applications.

Compound Structure

The structural formula of benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- features a sulfonamide moiety attached to a benzene ring, with a cyclohexyl group and a nitro group as substituents. This unique configuration allows for various interactions within biological systems.

Biological Activities

Research indicates that benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- exhibits several biological activities:

  • Antibacterial Activity : The compound has shown promise as a lead candidate in the development of new antibacterial drugs. Its mechanism may involve inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound might possess anticancer properties, although detailed mechanisms remain to be elucidated. The presence of the nitro group is thought to enhance its reactivity with biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-, a comparison with structurally similar compounds is useful. The following table summarizes key features and potential activities:

Compound Name Structural Features Unique Aspects
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamideContains amino groupPotential for increased biological activity
N-cyclohexyl-N-methylbenzenesulfonamideLacks nitro groupSimpler structure with different reactivity
N-(4-nitrophenyl)-N-cyclohexylbenzenesulfonamideContains nitrophenyl substituentDifferent electronic properties due to nitro position
4-MethylbenzenesulfonamideSimple methyl substitution on benzeneLacks cyclohexyl group

Research Findings

Recent studies have explored various aspects of benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-. Notable findings include:

  • Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, emphasizing its versatility in organic synthesis.
  • Mechanistic Studies : Research indicates that the compound can modulate biochemical pathways, potentially affecting cellular processes such as apoptosis and cell proliferation .
  • Case Studies : In vitro studies have demonstrated its efficacy against specific bacterial strains and cancer cell lines. For instance, one study reported significant antibacterial activity against E. coli and S. aureus, highlighting its potential as an antibacterial agent .

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